molecular formula C8H17NO2S B1380648 tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate CAS No. 134464-53-2

tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate

Cat. No.: B1380648
CAS No.: 134464-53-2
M. Wt: 191.29 g/mol
InChI Key: JEWPGNLVKRCNBX-UHFFFAOYSA-N
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Description

tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate is an organic compound that features a thiol group and a tert-butoxycarbonyl-protected amine. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate typically involves the reaction of N-tert-butoxycarbonyl-N-methylamine with 2-chloroethanethiol. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for the oxidation of the thiol group.

    Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol are commonly used for deprotection.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Various substituted ethanethiol derivatives.

    Deprotection: Free amines.

Scientific Research Applications

tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the modification of biomolecules, such as peptides and proteins, through thiol-ene click chemistry.

    Medicine: Potential use in drug development and delivery systems due to its functional groups.

    Industry: Used in the surface functionalization of polymers and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate involves its functional groups. The thiol group can form covalent bonds with other molecules, while the tert-butoxycarbonyl-protected amine can be deprotected to yield a free amine that can participate in further reactions. The molecular targets and pathways depend on the specific application and the molecules it interacts with.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butoxycarbonylamino)ethanethiol: Similar structure but without the methyl group on the amine.

    N-tert-Butoxycarbonyl-2-methylamino-ethylamine: Similar structure but lacks the thiol group.

    N-Boc-ethanolamine: Contains a hydroxyl group instead of a thiol group.

Uniqueness

tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate is unique due to the presence of both a thiol group and a tert-butoxycarbonyl-protected amine. This combination of functional groups allows for versatile applications in organic synthesis, modification of biomolecules, and material science.

Properties

IUPAC Name

tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-8(2,3)11-7(10)9(4)5-6-12/h12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWPGNLVKRCNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134464-53-2
Record name tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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